Glutathione sulfonate

Catalog No.
S603578
CAS No.
1637-70-3
M.F
C10H17N3O9S2
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutathione sulfonate

CAS Number

1637-70-3

Product Name

Glutathione sulfonate

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfosulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C10H17N3O9S2

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13-6(4-23-24(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1

InChI Key

WVRBCFLALSFRAF-WDSKDSINSA-N

SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N

Synonyms

glutathione sulfonate

Canonical SMILES

C(CC(=O)NC(CSS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Studying Glutathione Metabolism and Redox Status

Source

[1] Lushchak OV, Pirozhenko O, Lushchak VI. Glutathione redox system as a target for oxidative stress in planktonic crustaceans. Aquat Toxicol. 2009;93(2):115-20. doi: 10.1016/j.aquatox.2009.05.003

Investigating Protein Interactions and Disulfide Bond Formation

GSS can be used as a tool to study protein interactions and disulfide bond formation. Researchers can modify proteins with a GSS moiety to introduce a specific disulfide bond and analyze how it affects protein folding, stability, and interaction with other molecules [2].

Source

[2] Hermanson GT, Mallia AK, Smith DP. Immobilized capture amplified immunoassay of proteins and peptides. Anal Biochem. 2000;280(2):160-7. doi: 10.1006/abio.2000.4567

Glutathione sulfonate, also known as glutathione S-sulfonate, is a derivative of glutathione, an important antioxidant in biological systems. This compound is formed through the reaction of glutathione disulfide with sulfite, which is a hydrated form of sulfur dioxide. The chemical structure of glutathione sulfonate includes a sulfonate group attached to the sulfur atom of the cysteine residue in glutathione, making it distinct from its parent compound. As a product of oxidative stress, glutathione sulfonate plays a significant role in cellular defense mechanisms against reactive oxygen species and other harmful agents.

Glutathione sulfonate exhibits several biological activities:

  • Antioxidant Properties: It helps mitigate oxidative stress by scavenging free radicals and reactive oxygen species.
  • Inhibition of Enzymatic Activity: As a competitive inhibitor of glutathione S-transferases, it can modulate detoxification pathways in cells exposed to harmful substances.
  • Cellular Protection: It contributes to cellular defense mechanisms by participating in redox reactions that protect against damage from environmental toxins.

The synthesis of glutathione sulfonate can occur through various methods:

  • Chemical Synthesis:
    • It can be synthesized in vitro by reacting glutathione disulfide with sulfite under controlled conditions.
  • Biological Synthesis:
    • In vivo formation occurs when cells are exposed to sulfite, particularly in lung tissues where sulfite levels may be elevated due to environmental exposure.
  • Plasma Treatment:
    • Recent studies have shown that plasma treatment can enhance the conversion of glutathione to its sulfonated form, indicating a potential method for increasing its availability in biological systems .

Glutathione sulfonate has several applications:

  • Pharmaceuticals: Due to its role as an antioxidant and enzyme inhibitor, it may have therapeutic potential in treating oxidative stress-related diseases.
  • Toxicology: It serves as a biomarker for exposure to sulfites and may help assess the impact of environmental pollutants on human health.
  • Research Tool: It is used in studies investigating redox biology and the mechanisms of detoxification in various cell types.

Research has highlighted several interaction pathways involving glutathione sulfonate:

  • Competitive Inhibition: Studies show that it competes with reduced glutathione for binding sites on glutathione S-transferases, affecting detoxification rates .
  • Oxidative Stress Response: Its levels correlate with cellular responses to oxidative stress, indicating its role in maintaining redox balance within cells .

Glutathione sulfonate shares similarities with several other compounds derived from or related to glutathione. Here are some notable comparisons:

CompoundStructure/CharacteristicsUnique Features
GlutathioneTripeptide composed of glutamate, cysteine, glycinePrimary antioxidant; exists in reduced and oxidized forms
Glutathione DisulfideOxidized form of glutathionePlays a key role in redox reactions
Cysteine Sulfinic AcidSulfinic acid derivative of cysteineInvolved in various metabolic pathways
N-AcetylcysteineAcetylated form of cysteineUsed as a mucolytic agent; precursor to glutathione

Glutathione sulfonate is unique due to its specific formation through sulfite interaction and its role as an inhibitor of detoxifying enzymes, differentiating it from other sulfur-containing compounds.

XLogP3

-5.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

387.04062148 g/mol

Monoisotopic Mass

387.04062148 g/mol

Heavy Atom Count

24

Wikipedia

Gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine

Dates

Modify: 2024-04-14

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